Pexiganan

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-KAYYGGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147664-63-9 | |

| Record name | Pexiganan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147664639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexiganan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXIGANAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVF29Q70Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexiganan's Assault on Gram-Positive Bacteria: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexiganan, a 22-amino-acid synthetic antimicrobial peptide and an analog of magainin 2, demonstrates potent, broad-spectrum bactericidal activity against a range of pathogens, including resilient Gram-positive bacteria.[1][2] Its primary mechanism of action is the rapid disruption of bacterial cell membrane integrity, a process that circumvents many conventional antibiotic resistance pathways.[3][4] This technical guide provides an in-depth exploration of the molecular interactions and biophysical consequences of this compound's engagement with the Gram-positive bacterial cell envelope, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Introduction

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. This compound, a cationic peptide, represents a promising candidate, particularly for topical applications.[1][2] Unlike many traditional antibiotics that target specific metabolic pathways or enzymes, this compound's efficacy lies in its ability to physically compromise the bacterial cell membrane, leading to rapid cell death.[3] This guide will dissect this mechanism as it pertains to Gram-positive bacteria, providing a comprehensive resource for researchers in the field.

The Mechanism of Action: A Stepwise Breakdown

This compound's bactericidal activity against Gram-positive bacteria can be conceptualized as a multi-step process, beginning with electrostatic attraction and culminating in membrane permeabilization and cell lysis.

Initial Electrostatic Interaction and Accumulation

As a cationic peptide, this compound is initially drawn to the predominantly anionic surface of the Gram-positive bacterial cell wall. This surface is rich in teichoic and lipoteichoic acids, which are phosphate-rich polymers that impart a net negative charge.[5][6] This electrostatic attraction facilitates the accumulation of this compound molecules at the bacterial surface, a critical prerequisite for its antimicrobial activity.

Membrane Insertion and Toroidal Pore Formation

Following accumulation, this compound peptides insert into the bacterial cytoplasmic membrane. Biophysical studies have revealed that this compound, which is unstructured in solution, adopts an amphipathic alpha-helical conformation upon interacting with the membrane.[7][8] The current consensus model for this compound's action is the formation of "toroidal pores." In this model, the inserted peptides, along with the phospholipid head groups of the membrane, bend inward to form a continuous channel through the membrane. This pore structure allows for the unregulated passage of ions and small molecules, leading to the dissipation of the transmembrane potential.[7][8]

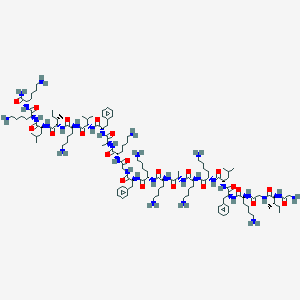

Caption: this compound's mechanism of action against Gram-positive bacteria.

Quantitative Data: In Vitro Susceptibility

This compound exhibits potent activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Gram-Positive Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 16 | 16-32 | [9] |

| Coagulase-negative staphylococci | 4 | ≤8 | [4][9] |

| Streptococcus spp. | ≤16 | ≤32 | [1][2] |

| Enterococcus faecium | 8-16 | 16-32 | [1][2][9] |

| Enterococcus faecalis | 128 | ≥256 | [4][9] |

| Corynebacterium spp. | ≤16 | ≤16 | [1][2] |

| Peptostreptococcus spp. | ≤16 | ≤64 | [1][4] |

| Propionibacterium spp. | ≤8 | ≤8 | [1][4] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of biophysical and microbiological assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.

Methodology:

-

Bacterial Culture: Prepare an overnight culture of the test Gram-positive bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Membrane Permeabilization Assay (ATP Leakage)

This assay quantifies the leakage of intracellular ATP as an indicator of membrane damage.

Methodology:

-

Bacterial Preparation: Grow the test bacterium to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., DPBS).

-

Treatment: Expose the bacterial suspension to various concentrations of this compound for a defined period.

-

Centrifugation: Centrifuge the samples to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains any leaked ATP.

-

ATP Quantification: Measure the ATP concentration in the supernatant using a commercial ATP determination kit and a luminometer.

-

Data Analysis: Correlate the amount of leaked ATP with the concentration of this compound to assess the extent of membrane permeabilization.[10]

Conclusion

This compound's mechanism of action against Gram-positive bacteria is a rapid, multi-step process initiated by electrostatic attraction and culminating in the formation of toroidal pores that disrupt membrane integrity. This direct, physical mechanism of action is a key attribute that contributes to its low propensity for inducing bacterial resistance.[1][7] The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development of this compound and other membrane-active antimicrobial peptides as next-generation therapeutics.

References

- 1. In Vitro Antibacterial Properties of this compound, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial properties of this compound, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Acetate used for? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Teichoic acids are temporal and spatial regulators of peptidoglycan cross-linking in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Teichoic acids are temporal and spatial regulators of peptidoglycan cross-linking in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, Membrane Orientation, Mechanism, and Function of this compound – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro spectrum of this compound activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]

Structural Insights into Pexiganan and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexiganan (MSI-78) is a 22-amino-acid synthetic antimicrobial peptide, an analog of magainin-2, which was originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4] The rise of antibiotic-resistant pathogens has spurred significant interest in antimicrobial peptides like this compound as potential therapeutic agents. Understanding the structural basis of this compound's activity and the structure-activity relationships (SAR) of its analogs is crucial for the design of more potent and selective antimicrobial agents. This technical guide provides an in-depth overview of the structural analysis of this compound and its analogs, focusing on key experimental methodologies and quantitative data.

Structural Characteristics of this compound

This compound's structure is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation.[2] This is primarily due to electrostatic repulsion between its numerous positively charged lysine residues. However, in the presence of lipid membranes or membrane-mimicking environments such as detergent micelles (e.g., dodecylphosphocholine - DPC) or trifluoroethanol (TFE), this compound undergoes a conformational change to form an amphipathic α-helix.[2][5] This amphipathic nature, with a hydrophobic face and a hydrophilic, positively charged face, is critical for its antimicrobial activity.

Solid-state NMR studies have revealed that upon association with lipid bilayers, this compound forms a dimeric, antiparallel, α-helical coiled-coil structure.[2] The dimer interface is stabilized by a "phenylalanine zipper" involving three phenylalanine residues from each helix.[2] This dimeric structure is believed to be the fundamental unit for its membrane disruption mechanism.

Mechanism of Action

This compound exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes. The positively charged lysine residues of the peptide are initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of this compound on the bacterial surface.

Once a threshold concentration is reached, the peptides insert into the lipid bilayer, leading to membrane permeabilization. The predominant model for this compound's membrane disruption is the "toroidal pore" model.[2][6] In this model, the peptide helices, along with the polar head groups of the lipids, bend inward to form a water-filled channel, or pore. This pore formation leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[2]

This compound's mechanism of action.

Quantitative Data and Structure-Activity Relationships

The antimicrobial potency, hemolytic activity, and cytotoxicity of this compound and its analogs are key parameters in their evaluation as potential therapeutics. These are typically quantified by the Minimum Inhibitory Concentration (MIC), the 50% hemolytic concentration (HC50), and the 50% inhibitory concentration (IC50) against mammalian cells, respectively.

Antimicrobial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound demonstrates broad-spectrum activity, with low MIC values against a variety of clinically relevant pathogens.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 8 | [7] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 - 32 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 8 - 16 | [8] |

| Escherichia coli | ATCC 25922 | 8 | [7] |

| Klebsiella pneumoniae | Clinical Isolate | 2 | [7] |

| Acinetobacter baumannii | Clinical Isolate | 2 | [7] |

| Enterococcus faecalis | Clinical Isolate | 4 | [7] |

| Candida albicans | ATCC 90028 | >64 |

Hemolytic and Cytotoxic Activity

A crucial aspect of antimicrobial peptide development is ensuring selectivity for microbial cells over host cells. This compound generally exhibits low hemolytic activity and cytotoxicity at its antimicrobial concentrations.

| Peptide | HC50 (µM) | IC50 (HeLa cells) (µM) | Reference |

| This compound (MSI-78) | >100 | >50 µg/mL (not cytotoxic) | [7][9] |

| MSI-Seg | Slightly hemolytic at 100 µM | Not reported | [9] |

| MSI-N7K | Not reported | Toxic at 60 µM (RAW 264.7 cells) | [9] |

| Retro-pexiganan | Reduced compared to this compound | Not reported | [1] |

Structure-Activity Relationship of this compound Analogs

Modifications to the primary sequence of this compound can significantly impact its activity and selectivity. Key factors influencing the structure-activity relationship include:

-

Hydrophobicity: Increasing hydrophobicity can enhance antimicrobial activity but may also increase hemolytic activity.[1]

-

Cationicity: A net positive charge is essential for the initial interaction with bacterial membranes.

-

Amphipathicity: The segregation of hydrophobic and hydrophilic residues into distinct faces of the α-helix is critical for membrane insertion and disruption.

-

Helicity: The degree of α-helical content in a membrane-mimicking environment often correlates with antimicrobial potency.

-

Sequence Reversal (Retro Analogs): Retro-pexiganan, with the reversed amino acid sequence, has shown altered activity, highlighting the importance of sequence-specific interactions.[1]

Experimental Protocols

Peptide Synthesis

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

-

Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Solid-phase peptide synthesis workflow.

Antimicrobial Susceptibility Testing (MIC Assay)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents, including peptides. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that can be adapted for antimicrobial peptides.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Inoculate a few colonies into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

Peptide Dilution Series: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in MHB in a 96-well polypropylene microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay (HC50 Determination)

This assay measures the lytic activity of peptides against red blood cells (RBCs).

Protocol: Hemolysis Assay

-

RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

-

Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.

-

Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the peptide dilutions.

-

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

-

HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.

Protocol: MTT Assay

-

Cell Seeding: Seed mammalian cells (e.g., HeLa cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

-

IC50 Calculation: Calculate the percentage of cell viability for each peptide concentration relative to untreated control cells. The IC50 is the peptide concentration that reduces cell viability by 50%.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.

Protocol: CD Spectroscopy for Helical Content Analysis

-

Sample Preparation: Prepare a solution of the peptide at a concentration of approximately 0.1-0.2 mg/mL in the desired solvent (e.g., 10 mM phosphate buffer for an unstructured state, or a membrane-mimicking solvent like 50% TFE or a solution of DPC micelles).

-

Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: Record the CD spectrum from approximately 260 nm to 190 nm at a controlled temperature.

-

Data Analysis: The CD spectrum of an α-helical peptide is characterized by two negative bands at around 222 nm and 208 nm, and a positive band at around 192 nm. The mean residue ellipticity at 222 nm ([θ]222) is often used to estimate the percentage of α-helical content.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is used to determine the high-resolution structure and orientation of peptides within lipid bilayers.

Protocol: Solid-State NMR of this compound in Lipid Bilayers

-

Sample Preparation: Co-dissolve the isotopically labeled (e.g., 15N) peptide and lipids (e.g., DMPC/DMPG) in an organic solvent. Create a thin lipid/peptide film by evaporating the solvent. Hydrate the film with buffer and subject it to freeze-thaw cycles to form multilamellar vesicles. For oriented samples, the hydrated lipid/peptide mixture can be spread onto thin glass plates and stacked.

-

NMR Spectroscopy: Perform solid-state NMR experiments on a spectrometer equipped with a solid-state probe. For oriented samples, 2D Polarization Inversion Spin Exchange at the Magic Angle (PISEMA) experiments can be used to determine the orientation of the peptide helices relative to the membrane normal. For unoriented samples, techniques like Rotational Echo Double Resonance (REDOR) can provide distance constraints.

-

Structure Calculation: Use the experimental restraints (e.g., orientational constraints, distances) to calculate the three-dimensional structure and topology of the peptide in the membrane environment.

Fluorescence Dye Leakage Assay

This assay is used to assess the ability of a peptide to permeabilize lipid vesicles.

Protocol: Calcein Leakage Assay

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein). Remove the unencapsulated dye by size-exclusion chromatography.

-

Fluorescence Measurement: Place the vesicle suspension in a fluorometer cuvette.

-

Peptide Addition: Add the peptide to the cuvette and monitor the increase in fluorescence intensity over time.

-

Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

Data Analysis: Calculate the percentage of dye leakage induced by the peptide as a function of time and concentration.

Conclusion

The structural analysis of this compound and its analogs provides a foundation for understanding their antimicrobial mechanism and for the rational design of new and improved peptide-based therapeutics. The experimental protocols detailed in this guide offer a framework for the comprehensive characterization of these promising molecules. By systematically investigating the relationships between structure, activity, and toxicity, researchers can continue to advance the development of antimicrobial peptides to combat the growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure, Membrane Orientation, Mechanism, and Function of this compound – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of this compound (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design of novel amphipathic antimicrobial peptides focused on the distribution of cationic amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, membrane orientation, mechanism, and function of this compound--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Review: Structure-Activity Relationship of Antimicrobial Peptoids [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Pexiganan: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexiganan, a 22-amino-acid synthetic analog of the magainin II peptide, is an antimicrobial peptide (AMP) that has demonstrated a broad spectrum of activity against a wide array of clinically relevant bacterial isolates.[1][2][3] Developed as a topical agent, its primary application has been investigated for the treatment of infected diabetic foot ulcers.[4][5][6] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its in vitro activity against various Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Antimicrobial Spectrum of this compound

This compound exhibits potent, broad-spectrum antibacterial activity in vitro against a multitude of clinical isolates, encompassing both aerobic and anaerobic bacteria.[1][2][3] Its efficacy extends to strains resistant to conventional antibiotic classes, highlighting its potential as a valuable therapeutic alternative.[1][5]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[7] The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of this compound against a range of clinical isolates.

Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | - | 16 | 16 | 4-32 |

| Methicillin-Susceptible S. aureus (MSSA) | - | 16 | 16 | - |

| Methicillin-Resistant S. aureus (MRSA) | - | 16 | 16 | 8-32 |

| Coagulase-Negative Staphylococci | - | 4 | - | - |

| Streptococcus spp. (beta-hemolytic) | - | - | - | 4-64 |

| Enterococcus faecium | - | 8 | 32 | 8-32 |

| Enterococcus faecalis | - | 128 | ≥256 | 32-256 |

| Corynebacterium spp. | - | - | ≤32 | - |

Data compiled from multiple sources.[1][8][9]

Table 2: In Vitro Activity of this compound Against Aerobic Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | - | 8-16 |

| Klebsiella pneumoniae | - | - | - | 8-16 |

| Enterobacter cloacae | - | - | - | 8-16 |

| Citrobacter koseri | - | - | - | 8-16 |

| Pseudomonas aeruginosa | - | - | - | 8-16 |

| Acinetobacter spp. | - | - | - | 8-16 |

| Stenotrophomonas maltophilia | - | - | ≤32 | - |

| Alcaligenes faecalis | - | 16 | ≥256 | - |

Data compiled from multiple sources.[1][2][8]

Table 3: In Vitro Activity of this compound Against Anaerobic Clinical Isolates

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides spp. | - | - | ≤32 |

| Peptostreptococcus spp. | - | - | ≤32 |

| Propionibacterium spp. | - | - | ≤32 |

Data compiled from multiple sources.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the rapid, concentration-dependent disruption of the bacterial cell membrane integrity.[10][11] This process is believed to occur through the formation of "toroidal" pores. Unlike many conventional antibiotics that target specific metabolic pathways, this compound's physical disruption of the membrane makes the development of resistance less likely.[1][5]

Experimental Protocols

The determination of this compound's antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The broth microdilution method is the most commonly employed technique.[12]

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

1. Preparation of Materials:

-

Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Growth Medium: Cation-adjusted Mueller-Hinton broth is typically used.[13]

-

Microorganism: A standardized inoculum of the clinical isolate is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]

-

Microtiter Plates: Sterile 96-well microtiter plates are used.[14]

2. Procedure:

-

The wells of the microtiter plate are filled with the growth medium.

-

The serially diluted this compound solutions are added to the wells.

-

The standardized bacterial inoculum is added to each well.

-

Control wells are included: a growth control (no this compound) and a sterility control (no bacteria).

-

The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[12]

3. Interpretation of Results:

-

After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Resistance and Cross-Resistance

A significant advantage of this compound is the low potential for the development of bacterial resistance.[1] Studies have shown that repeated exposure to sub-inhibitory concentrations of this compound did not lead to the emergence of resistant strains.[1] Furthermore, no cross-resistance has been observed between this compound and other antibiotic classes, including oxacillin, ciprofloxacin, and gentamicin.[1] this compound's activity is not significantly affected by the presence of resistance mechanisms to other commonly used antimicrobial agents, such as β-lactamases.[8]

Clinical Relevance

Clinical trials have investigated the use of this compound cream for the treatment of mildly infected diabetic foot ulcers.[4][5][6] These studies have demonstrated that topical this compound can be an effective alternative to oral antibiotic therapy, with a reduced risk of promoting antimicrobial resistance.[5] The concentration of this compound in the topical formulation is substantially higher than the MIC90 values for most pathogens isolated from these infections, suggesting that it can achieve sufficient local concentrations to be clinically effective.[8][15]

Conclusion

This compound possesses a potent and broad-spectrum antimicrobial activity against a wide range of clinically significant bacteria, including multi-drug resistant strains. Its unique mechanism of action, which involves the physical disruption of the bacterial cell membrane, contributes to a low propensity for resistance development. The extensive in vitro data, supported by findings from clinical trials, underscore the potential of this compound as a valuable topical antimicrobial agent, particularly in the management of localized infections where the risk of antibiotic resistance is a concern. Further research and development in this area are warranted to fully explore the therapeutic applications of this promising antimicrobial peptide.

References

- 1. In vitro antibacterial properties of this compound, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Antibacterial Properties of this compound, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. In vitro spectrum of this compound activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro spectrum of this compound activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. journals.asm.org [journals.asm.org]

Pexiganan: A Technical Guide to its Discovery, Development, and Topical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial peptide Pexiganan (MSI-78), from its initial discovery to its clinical development for topical applications. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Introduction

This compound is a 22-amino acid, synthetic analog of magainin II, an antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1] As a member of the AMP class of antibiotics, this compound represents a promising therapeutic agent due to its broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a process that is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[3][4] The development of this compound has primarily focused on its use as a topical agent, particularly for the treatment of infected diabetic foot ulcers, offering a targeted therapy with potentially fewer systemic side effects.[5]

Mechanism of Action

Membrane Disruption: The Toroidal Pore Model

The primary antimicrobial activity of this compound is attributed to its ability to permeabilize bacterial cell membranes through the formation of "toroidal pores".[1] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

The proposed steps for toroidal pore formation are as follows:

-

Electrostatic Attraction and Binding: this compound, with its net positive charge, is initially attracted to the anionic surface of the bacterial membrane.

-

Helix Formation and Insertion: Upon interaction with the membrane, the unstructured peptide folds into an amphipathic α-helix. This conformation facilitates its insertion into the lipid bilayer.[6]

-

Membrane Destabilization and Pore Formation: The inserted peptides aggregate and induce a positive curvature strain on the lipid monolayer, causing the membrane to bend inward to form a pore. In the toroidal pore model, the pore is lined by both the hydrophilic faces of the this compound helices and the head groups of the lipid molecules.[3]

-

Leakage of Cellular Contents: The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and essential cellular components, ultimately resulting in bacterial cell death.[3]

Immunomodulatory Effects

Beyond its direct bactericidal activity, this compound has demonstrated immunomodulatory properties. These effects are primarily linked to its ability to bind to and neutralize bacterial endotoxins, such as lipopolysaccharide (LPS).[1] LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).[1]

The interaction of this compound with the LPS-TLR4 signaling pathway can be summarized as follows:

-

LPS Binding: this compound binds to the lipid A moiety of LPS, sequestering it and preventing its interaction with TLR4 on the surface of immune cells like macrophages.[6]

-

Inhibition of Pro-inflammatory Cytokine Release: By blocking TLR4 activation, this compound can reduce the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] This anti-inflammatory activity may be beneficial in mitigating the excessive inflammatory response associated with severe bacterial infections.[1]

Discovery and Development for Topical Applications

This compound was developed through a systematic structure-activity relationship study of the naturally occurring magainin peptides.[3] The goal was to enhance the antimicrobial potency and spectrum of activity of the parent molecule. This led to the creation of MSI-78, or this compound, which demonstrated superior in vitro activity against a broad range of clinical isolates.[8]

The primary clinical application investigated for this compound has been the topical treatment of infected diabetic foot ulcers.[5] This indication was pursued due to the rising prevalence of diabetic foot infections, the increasing challenge of antibiotic resistance, and the potential for a topical agent to deliver high concentrations of the drug directly to the site of infection while minimizing systemic exposure and associated toxicities.[5]

Phase III clinical trials were conducted to evaluate the efficacy and safety of a 1% this compound acetate cream compared to oral ofloxacin, a standard treatment for diabetic foot infections.[3][5] While one of the two pivotal trials did not demonstrate non-inferiority, a combined analysis of the data showed comparable clinical improvement rates between the two treatments.[3][5] Notably, the emergence of bacterial resistance was lower in the this compound-treated group compared to the ofloxacin group.[3][5]

Data Presentation

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial pathogens commonly associated with skin and soft tissue infections.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Varies | ≤0.5 - 64 | 8 | 16 |

| Staphylococcus aureus (MRSA) | Varies | ≤0.5 - 64 | 8 | 16 |

| Streptococcus pyogenes | Varies | ≤0.5 - 16 | 4 | 8 |

| Enterococcus faecalis | Varies | 2 - >256 | 64 | 128 |

| Pseudomonas aeruginosa | Varies | 1 - 64 | 8 | 16 |

| Escherichia coli | Varies | 2 - 32 | 8 | 16 |

| Klebsiella pneumoniae | Varies | 2 - 64 | 8 | 32 |

| Anaerobic bacteria | Varies | ≤0.5 - >256 | 8 | 32 |

Data compiled from multiple sources.[2][8]

Clinical Trial Outcomes for Diabetic Foot Ulcers

The table below presents a summary of the key outcomes from the combined Phase III clinical trials comparing topical this compound cream with oral ofloxacin for the treatment of mildly infected diabetic foot ulcers.[3][5]

| Outcome | This compound 1% Cream | Ofloxacin (Oral) |

| Clinical Response (Cure or Improvement) | ||

| Study 303 | 85% | 85% |

| Study 304 | 90% | 86% |

| Combined | 88% | 86% |

| Microbiological Response (Eradication) | ||

| Study 303 | 42% | 47% |

| Study 304 | 47% | 46% |

| Combined | 45% | 47% |

| Wound Healing | ||

| Combined | Equivalent to Ofloxacin | Equivalent to this compound |

| Emergence of Resistance | ||

| Combined | No significant emergence | Emergence observed |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound acetate powder

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (quality control and clinical isolates)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss). Filter-sterilize the stock solution.

-

Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hours) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial culture in logarithmic growth phase

-

Sterile test tubes or flasks

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

-

Incubator and shaking incubator (37°C)

Procedure:

-

Preparation of Bacterial Culture: Grow the test bacterium in CAMHB to the early to mid-logarithmic phase.

-

Inoculation: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Addition of this compound: Add this compound to the bacterial culture at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control without this compound.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

Conclusion

This compound stands out as a well-characterized antimicrobial peptide with a potent and broad-spectrum bactericidal activity. Its unique membrane-disrupting mechanism of action, coupled with its immunomodulatory properties, makes it an attractive candidate for topical antimicrobial therapy. The development of this compound for diabetic foot ulcer infections has provided valuable clinical data, demonstrating its potential as an alternative to conventional systemic antibiotics, particularly in the context of rising antimicrobial resistance. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and other antimicrobial peptides for a variety of topical applications. Future work may focus on optimizing formulations to enhance drug delivery and efficacy, as well as exploring its potential in other clinical indications.

References

- 1. Interaction of this compound (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure, Membrane Orientation, Mechanism, and Function of this compound – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Pexiganan: A Technical Guide to its Antimicrobial Activity Against Anaerobic and Aerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexiganan, a synthetic analog of the magainin 2 peptide, is a broad-spectrum antimicrobial peptide (AMP) with potent activity against a wide array of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] This technical guide provides an in-depth analysis of this compound's efficacy against both anaerobic and aerobic bacteria, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound's unique membrane-disrupting mechanism contributes to its rapid bactericidal activity and a low propensity for the development of bacterial resistance, making it a promising candidate for topical antimicrobial therapy.[1][2]

Comparative Antimicrobial Activity: Anaerobes vs. Aerobes

This compound has demonstrated a broad spectrum of activity against a diverse range of clinical isolates, encompassing both anaerobic and aerobic bacteria.[3] Generally, anaerobes have been found to be more sensitive to this compound than aerobic bacteria.[3]

Quantitative Analysis of In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant anaerobic and aerobic bacteria. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: this compound Activity Against Aerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | 16 | 16 |

| Coagulase-negative staphylococci | - | 4 | 4 |

| Enterococcus faecium | - | 8 | 32 |

| Enterococcus faecalis | - | 128 | ≥256 |

| Streptococcus spp. | - | 16 | 32 |

| Corynebacterium spp. | - | 16 | 32 |

| Pseudomonas aeruginosa | - | 16 | 32 |

| Acinetobacter spp. | - | 16 | 32 |

| Stenotrophomonas maltophilia | - | 32 | 64 |

| Enterobacteriaceae (various) | - | 16-32 | 32-64 |

Data compiled from multiple sources.[3][4][5]

Table 2: this compound Activity Against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | - | 4 | 16 |

| Prevotella spp. | - | 16 | 32 |

| Fusobacterium spp. | - | 16 | 32 |

| Porphyromonas spp. | - | 32 | 64 |

| Peptostreptococcus spp. | - | 4 | 32 |

| Propionibacterium acnes | - | ≤8 | ≤8 |

| Clostridium perfringens | - | 64 | 128 |

| Clostridium spp. (other) | - | 128 | 256 |

Data compiled from multiple sources.[3][6]

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[7] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] Upon binding, this compound monomers aggregate and insert into the lipid bilayer, forming toroidal-type pores.[2][8] This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, rapid cell death.[1] This membrane-targeting mechanism is believed to be a key factor in the low incidence of bacterial resistance development.[2]

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the standard method for determining the MIC of this compound, following guidelines from the Clinical and Laboratory Standards Institute (NCCLS).[1][3]

Materials:

-

This compound acetate stock solution (filter-sterilized)[1]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria[1]

-

Anaerobe MIC broth (e.g., Wilkins-Chalgren) for anaerobic bacteria[3]

-

Sterile 96-well microtiter plates[1]

-

Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[1]

-

Positive and negative controls[1]

Procedure:

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[1]

-

Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[1]

-

Inoculation: Within 15 minutes of standardization, dilute the inoculum in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Assay Setup: Dispense 50 µL of each this compound dilution into the wells of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well.[1]

-

Incubation:

-

Aerobes: Incubate at 37°C for 16-20 hours in ambient air.[1]

-

Anaerobes: Incubate in an anaerobic environment at 37°C for 48 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure, Membrane Orientation, Mechanism, and Function of this compound – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Properties of this compound, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro spectrum of this compound activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Spectrum of this compound Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of this compound and 10 Comparator Antimicrobials against 502 Anaerobic Isolates Recovered from Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Biophysical Characterization of Pexiganan-Membrane Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexiganan (MSI-78), a synthetic analog of the magainin 2 peptide, is a broad-spectrum antimicrobial peptide (AMP) that exerts its activity through direct interaction with and disruption of microbial cell membranes.[1][2] A thorough understanding of the biophysical principles governing these interactions is paramount for the rational design of more potent and selective antimicrobial agents. This technical guide provides an in-depth overview of the key biophysical techniques used to characterize the interactions between this compound and lipid membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Toroidal Pore Formation

This compound's primary mechanism of action involves the permeabilization of bacterial membranes through the formation of toroidal pores.[1][3][4] Unlike the "barrel-stave" model where peptides aggregate to form a pore, in the toroidal pore model, the lipid monolayers are bent continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups.[5] This process is initiated by the electrostatic attraction between the cationic this compound and the anionic components of bacterial membranes.[3][6]

Upon binding to the membrane surface, this compound undergoes a conformational change from an unstructured state in solution to an α-helical structure.[3][7] These amphipathic helices then insert into the membrane, inducing positive curvature strain and leading to the formation of the toroidal pore.[3][5] This disruption of the membrane barrier results in the leakage of intracellular contents and ultimately, cell death.[8]

Quantitative Analysis of this compound-Membrane Interactions

A variety of biophysical techniques have been employed to quantify the interactions between this compound and model lipid membranes. The following tables summarize key quantitative data obtained from these studies.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a comprehensive thermodynamic profile of the interaction.[9][10]

| Lipid System | Binding Enthalpy (ΔH) (kcal/mol) | Binding Affinity (Ka) (M-1) | Stoichiometry (N) (Peptide:Lipid) | Reference |

| POPC/POPG (3:1) LUVs | -14.4 | Not Reported | Not Reported | [3] |

| Magainin-2 (analog) | -17.0 | Not Reported | Not Reported | [3] |

LUVs: Large Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Table 2: Effects on Lipid Phase Transitions from Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature, allowing for the characterization of lipid phase transitions and the effects of peptide binding on membrane fluidity and organization.[11][12]

| Lipid System | Observation | Interpretation | Reference |

| DiPoPE | Concentration-dependent increase in the fluid lamellar to inverted hexagonal phase transition temperature | This compound induces positive curvature strain on the lipid bilayer. | [3] |

DiPoPE: 1,2-dipoleoyl-sn-glycero-3-phosphoethanolamine

Table 3: Secondary Structure Analysis from Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of peptides in different environments.[13]

| Solvent/Environment | Predominant Secondary Structure | Interpretation | Reference |

| Aqueous Solution | Random Coil | Electrostatic repulsion between lysine side chains prevents folding. | [3][7] |

| Trifluoroethanol (TFE) (membrane-mimicking) | α-helix | The hydrophobic environment induces helical folding. | [7][14] |

| Methanol (membrane-mimicking) | β-turn | The solvent environment stabilizes a turn structure. | [7] |

| Dimethylsulfoxide (DMSO) | Solvated β-turn | The solvent interacts to stabilize a turn conformation. | [7] |

| Lipid Vesicles/Detergents | α-helix | The membrane environment promotes the formation of an α-helical structure. | [3] |

Detailed Experimental Protocols

This section provides generalized protocols for the key biophysical techniques used to study this compound-membrane interactions. Researchers should optimize these protocols based on their specific experimental conditions and instrumentation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, binding affinity, and stoichiometry) of this compound binding to lipid vesicles.[15][16]

Materials:

-

Isothermal Titration Calorimeter

-

This compound solution of known concentration

-

Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG, 3:1)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired buffer.

-

Prepare LUVs using standard methods (e.g., extrusion) and resuspend them in the same buffer.

-

Thoroughly degas both the peptide and vesicle solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the calorimeter with buffer in both the sample and reference cells.

-

-

Titration:

-

Load the LUV suspension into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to lipid.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine ΔH, Ka, and N.

-

Differential Scanning Calorimetry (DSC)

Objective: To investigate the effect of this compound on the phase behavior of lipid membranes.[11][17]

Materials:

-

Differential Scanning Calorimeter

-

Multilamellar Vesicles (MLVs) of the desired lipid composition (e.g., DiPoPE) with and without this compound.

-

Buffer solution

Procedure:

-

Sample Preparation:

-

Prepare MLVs by hydrating a lipid film with buffer.

-

For peptide-containing samples, co-dissolve the lipid and this compound in an organic solvent before creating the film.

-

Encapsulate the samples in DSC pans.

-

-

Instrument Setup:

-

Place a reference pan containing only buffer in the reference cell.

-

Set the temperature range to scan, encompassing the expected phase transition(s) of the lipid.

-

Set the scan rate (e.g., 1°C/min).

-

-

Measurement:

-

Heat and cool the sample and reference pans over the defined temperature range.

-

Record the differential heat flow between the sample and reference.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature to obtain a thermogram.

-

Determine the temperature of the main phase transition (Tm) and the enthalpy of the transition (ΔH) by analyzing the peak of the thermogram.

-

Compare the thermograms of the pure lipid vesicles with those containing this compound to assess changes in Tm and ΔH.

-

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments.[13]

Materials:

-

Circular Dichroism Spectropolarimeter

-

This compound solution

-

Various solvents (aqueous buffer, TFE, methanol) and lipid vesicles

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired solvent or vesicle suspension at a suitable concentration (typically in the micromolar range).

-

-

Instrument Setup:

-

Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).

-

Set the scanning parameters (e.g., bandwidth, data pitch, scanning speed).

-

Perform a baseline correction with the respective solvent or vesicle buffer.

-

-

Measurement:

-

Place the sample in the cuvette and acquire the CD spectrum.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the spectrum to determine the secondary structure content. Characteristic minima for α-helices are observed at approximately 208 and 222 nm.

-

Experimental and Analytical Workflow

The biophysical characterization of this compound-membrane interactions typically follows a logical workflow, starting from initial binding studies and progressing to more detailed structural and mechanistic investigations.

References

- 1. Structure, membrane orientation, mechanism, and function of this compound--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, Membrane Orientation, Mechanism, and Function of this compound – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Composition Dependent Membrane Fragmentation and Pore-forming Mechanisms of Membrane Disruption by this compound (MSI-78) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of antimicrobial this compound peptide in solution probed by Fourier transform infrared absorption, vibrational circular dichroism, and electronic circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthetic Antimicrobial Peptide this compound and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo [mdpi.com]

- 9. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers [mdpi.com]

- 17. Differential scanning calorimetry and X-ray diffraction studies of the specificity of the interaction of antimicrobial peptides with membrane-mimetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Pexiganan: A Technical Whitepaper on its Potential for Low Bacterial Resistance Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents with mechanisms of action that are less susceptible to conventional resistance pathways. Pexiganan, a synthetic analog of the magainin peptides, presents a promising candidate in this regard. As a 22-amino-acid cationic antimicrobial peptide, this compound exerts its bactericidal effect through a direct interaction with the bacterial cell membrane, a mechanism that is fundamentally different from that of most traditional antibiotics, which typically target specific enzymes or metabolic pathways.[1][2] This direct, membrane-disrupting action is hypothesized to contribute to a lower propensity for the development of bacterial resistance.[2][3]

This technical guide provides a comprehensive overview of the data supporting the low bacterial resistance potential of this compound. It includes a detailed summary of its antimicrobial activity, findings from in vitro resistance development studies, and explicit experimental protocols for key assays. Furthermore, this document visualizes the proposed mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: The Toroidal Pore Model

This compound's primary mechanism of action is the permeabilization of bacterial cell membranes through the formation of "toroidal pores."[1][4] Unlike the "barrel-stave" model where peptides insert themselves into the membrane to form a channel, the toroidal pore model involves the peptide inducing a significant disruption of the lipid bilayer. The cationic this compound molecules are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][5] Upon reaching a critical concentration, the peptides insert into the membrane, causing the lipid monolayers to bend inward to line the pore alongside the peptides. This results in the formation of a transient, water-filled channel that leads to the leakage of intracellular contents and ultimately, cell death.[1][4]

Quantitative Data on Antimicrobial Activity and Resistance

This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[5][6][7] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: this compound MIC Distribution Against Pathogens from Diabetic Foot Infections

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 20 | 16 | 32 | 16-32 |

| Beta-hemolytic streptococci | 3 | 16 | 16 | 8-16 |

| Enterococcus faecium | 1 | 8 | 8 | 8 |

| Acinetobacter spp. | 2 | 8 | 8 | 8 |

| Pseudomonas aeruginosa | 3 | 16 | 16 | 8-16 |

| Escherichia coli | 4 | 8 | 16 | 8-16 |

| Klebsiella pneumoniae | 4 | 16 | 16 | 8-16 |

| All DFI Organisms | 46 | 16 | 32 | 8->512 |

Data sourced from a study on pathogens from diabetic foot infections (DFI).[5]

Table 2: this compound Activity Against Bacteria with Selected Resistance Mechanisms

| Organism and Resistance Phenotype | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. aureus (MRSA) | 10 | 16 | 16 | 8-32 |

| S. aureus (VISA/VRSA) | 2 | 32 | 32 | 32 |

| E. faecium (VRE) | 2 | 8 | 8 | 4-8 |

| E. faecalis (VRE) | 2 | >256 | >256 | 64->256 |

| E. coli (ESBL-producing) | 2 | 8 | 8 | 8 |

| K. pneumoniae (KPC-producing) | 1 | 128 | 128 | 128 |

| P. aeruginosa (MDR) | 4 | 8 | 8 | 8 |

Data highlights this compound's activity against multidrug-resistant (MDR) strains.[8]

Table 3: In Vitro Resistance Development Studies - Serial Passage

| Organism | Number of Passages | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold Increase | Reference |

| Staphylococcus aureus ATCC 29213 | 28 | Not specified | No change | 0 | [9] |

| Escherichia coli | 600-700 generations | Not specified | Not specified | 22/24 lineages showed resistance | [6] |

| Pseudomonas fluorescens | 600-700 generations | Not specified | Not specified | 22/24 lineages showed resistance | [6] |

| Helicobacter pylori | 15 | 4 | 4 | 0 | [10] |

Results from studies attempting to induce resistance through repeated exposure to sub-inhibitory concentrations of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's potential for low bacterial resistance.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[1][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 512 µg/mL).

-

Prepare Bacterial Inoculum: Culture the test bacterium on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.

In Vitro Resistance Development by Serial Passage

This protocol is a generalized procedure based on methodologies described in the literature.[6][9][10]

Objective: To assess the potential for bacteria to develop resistance to this compound upon repeated exposure to sub-lethal concentrations.

Materials:

-

This compound stock solution

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture

-

Sterile culture tubes or microtiter plates

-

Incubator

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the test organism as described in the previous protocol.

-

First Passage: Inoculate the test organism into a series of tubes containing broth with increasing concentrations of this compound, typically starting from a fraction of the initial MIC (e.g., 0.5 x MIC).

-

Incubation: Incubate the tubes under appropriate conditions until growth is observed.

-

Subsequent Passages: Select the culture from the tube with the highest concentration of this compound that still permits growth.

-

Inoculum for Next Passage: Use this culture as the inoculum for the next series of tubes with increasing this compound concentrations.

-

Repeat: Repeat this process for a predetermined number of passages (e.g., 15-30 passages or for a certain number of generations).[6][9][10]

-

Periodic MIC Testing: Periodically (e.g., every 5 passages), determine the MIC of the passaged culture to monitor for any increase in resistance.

Time-Kill Assay

This protocol is based on standard methodologies for assessing the bactericidal activity of antimicrobial agents.[6][9]

Objective: To determine the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for performing viable cell counts (e.g., agar plates, spreader)

Procedure:

-